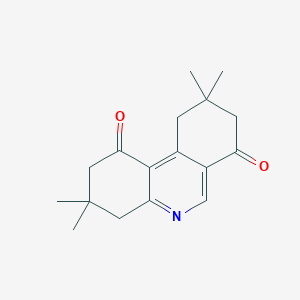

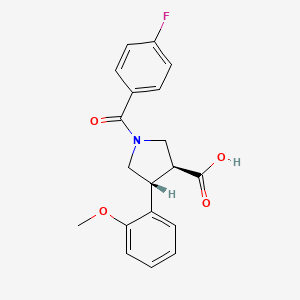

3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-1,7(2H,8H)-phenanthridinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of phenanthridine derivatives often involves catalytic processes or reactive intermediates. For instance, iodine has been used as a catalyst in the synthesis of octahydroxanthene derivatives from aromatic aldehydes and cyclohexanedione derivatives, showcasing methodologies that could be applied to similar phenanthridine compounds (Zhou Jian-feng, 2011). Another method involves the use of molecular iodine to facilitate the reaction of dimethyl cyclohexanedione with aromatic aldehydes, resulting in high yields of dioxo-octahydroxanthenes, which suggests a potential pathway for the synthesis of related phenanthridine derivatives (Naveen Mulakayala et al., 2012).

Molecular Structure Analysis

The molecular structure of phenanthridine derivatives has been explored through crystallography and other analytical techniques. For example, the crystal structure of a dihydropyrimidinedione derivative reveals intricate details about the molecular conformation and intermolecular interactions, which can inform the understanding of phenanthridine compounds' structure (H. Takechi et al., 2010).

Chemical Reactions and Properties

Phenanthridines can undergo a variety of chemical reactions, leading to new compounds with diverse properties. Regio- and stereoselective annelation of phenanthridines with acetylenic hydroxyacid nitriles forms polyfunctional condensed systems, demonstrating the reactivity of phenanthridine nuclei (L. V. Andriyankova et al., 2005).

Physical Properties Analysis

The physical properties, such as solvatochromism and emissive behavior, of phenanthridine derivatives can be quite remarkable. A study on tetrahydrodibenzo[a,i]phenanthridines showed significant solvatochromic behavior and potential for acidochromic applications, indicating the versatile physical properties of these compounds (Umamahesh Balijapalli et al., 2016).

Chemical Properties Analysis

The chemical properties of phenanthridine derivatives can be manipulated through synthetic strategies to produce compounds with desirable biological activities. For example, the synthesis of tetramethoxy phenanthrene amine derivatives has led to compounds with significant anticancer profiles, highlighting the potential of phenanthridine derivatives in medicinal chemistry (N. P. Kumar et al., 2017).

特性

IUPAC Name |

3,3,9,9-tetramethyl-2,4,8,10-tetrahydrophenanthridine-1,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-16(2)5-10-11(13(19)7-16)9-18-12-6-17(3,4)8-14(20)15(10)12/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHRPASGQBYCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C3C(=NC=C2C(=O)C1)CC(CC3=O)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155172 |

Source

|

| Record name | 3,4,9,10-Tetrahydro-3,3,9,9-tetramethyl-1,7(2H,8H)-phenanthridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-1,7(2H,8H)-phenanthridinedione | |

CAS RN |

879616-50-9 |

Source

|

| Record name | 3,4,9,10-Tetrahydro-3,3,9,9-tetramethyl-1,7(2H,8H)-phenanthridinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879616-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,9,10-Tetrahydro-3,3,9,9-tetramethyl-1,7(2H,8H)-phenanthridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5531278.png)

![[(3R*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5531302.png)

![4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5531311.png)

![benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B5531332.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)

![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)

![2-(3-methoxypropyl)-8-[(2-methylphenyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531374.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5531382.png)